Regiospecificity Defines the Accessible Kinase‑Inhibitor Scaffold
The target 3‑O‑triflate is the direct synthetic precursor to tert‑butyl (3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)cyclohex‑3‑en‑1‑yl)carbamate (CAS 1175298‑09‑5), the boronate ester required for the preparation of furo[3,2‑c]pyridine‑based protein kinase inhibitors . In contrast, the 4‑regioisomer (CAS 849069‑49‑4) is not documented as a precursor to this boronate; its product descriptions only refer to generic “organic synthesis” utility . This functional divergence illustrates how the position of the triflate leaving group on the cyclohexene ring directly determines which downstream medicinal chemistry programmes can be pursued.
| Evidence Dimension | Downstream boronate ester accessible via Miyaura borylation |
|---|---|
| Target Compound Data | tert‑Butyl (3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)cyclohex‑3‑en‑1‑yl)carbamate (CAS 1175298‑09‑5) – a reactant for furo[3,2‑c]pyridine kinase inhibitors |
| Comparator Or Baseline | 4‑Substituted regioisomer (CAS 849069‑49‑4): no public link to the same boronate; described only as a general organic synthesis intermediate |
| Quantified Difference | Binary: the 3‑isomer provides a validated path to the kinase‑inhibitor scaffold, whereas the 4‑isomer lacks a documented role in this application. |
| Conditions | Literature and vendor technical documentation survey (accessed April 2026) |
Why This Matters
This regiospecificity makes the 3‑isomer the mandatory procurement choice for any project targeting furo[3,2‑c]pyridine‑based kinase inhibitors, eliminating the risk of synthesising an incorrect regioisomer.
